5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a boron-containing heterocyclic compound. It is characterized by the presence of a 1H-imidazole ring substituted with a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole typically involves the reaction of 1H-imidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A common method includes the use of a palladium-catalyzed coupling reaction, where the imidazole derivative is reacted with pinacolborane in the presence of a palladium catalyst such as PdCl2(dppf).CH2Cl2 .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes. This would include maintaining the appropriate temperature, pressure, and catalyst concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The boron group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Pinacolborane: Used in the synthesis of the compound.
Solvents: Dioxane and other organic solvents are typically used.
Major Products Formed
Aryl Boronates: Formed through coupling reactions.
Substituted Imidazoles: Formed through substitution reactions.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of the boron group. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The imidazole ring provides additional reactivity, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in borylation reactions.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is unique due to the combination of the imidazole ring and the boron-containing dioxaborolane group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHOSVGTSZUHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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